molecular formula C9H15NO2 B13768337 2-Isocyano-2,4-dimethylpentanoic acid methyl ester CAS No. 730964-76-8

2-Isocyano-2,4-dimethylpentanoic acid methyl ester

Cat. No.: B13768337
CAS No.: 730964-76-8
M. Wt: 169.22 g/mol
InChI Key: WBBLGBLTTADXTD-UHFFFAOYSA-N
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Description

2-Isocyano-2,4-dimethylpentanoic acid methyl ester is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is known for its unique isocyano functional group, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester typically involves the reaction of 2,4-dimethylpentanoic acid with methyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Isocyano-2,4-dimethylpentanoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The isocyano group can undergo nucleophilic substitution reactions with reagents like amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates, respectively.

Scientific Research Applications

2-Isocyano-2,4-dimethylpentanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Isocyano-2,4-dimethylpentanoic acid methyl ester can be compared with similar compounds such as:

    2-Isocyano-4-methylpentanoic acid methyl ester: This compound has a similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

    2-Isocyano-2-methylpropanoic acid methyl ester: Another related compound with distinct chemical properties and uses.

Properties

CAS No.

730964-76-8

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-isocyano-2,4-dimethylpentanoate

InChI

InChI=1S/C9H15NO2/c1-7(2)6-9(3,10-4)8(11)12-5/h7H,6H2,1-3,5H3

InChI Key

WBBLGBLTTADXTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(=O)OC)[N+]#[C-]

Origin of Product

United States

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